
N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide
Overview
Description
“N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide” is a chemical compound . It is a derivative of pyrrole, which is a biologically active scaffold known for its diverse nature of activities . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
Synthesis Analysis
Pyrrole synthesis involves various tactical approaches . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . For instance, a series of 2-substituted-4,5-diarylpyrroles have been reported as potent anti-inflammatory agents .
Scientific Research Applications
Comprehensive Analysis of N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide Applications
Pharmaceutical Drug Design: The pyrrole moiety, a core structure in N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide, is a fundamental building block in many biologically active molecules. Its versatility and biocompatibility make it valuable for drug design, particularly in the development of compounds with a wide range of pharmacological actions .
Antimicrobial Agents: Compounds with the pyrrolopyrazine scaffold, which includes pyrrole rings, have shown significant antimicrobial properties. This suggests that derivatives of N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide could be explored for their potential as antimicrobial agents .
Anti-inflammatory Medications: The pyrrolopyrazine derivatives, related to the pyrrole structure, have demonstrated anti-inflammatory activities. This indicates that N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide could be utilized in the synthesis of new anti-inflammatory drugs .
Antiviral Research: Pyrrolopyrazine derivatives also exhibit antiviral activities. Research into N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide could lead to the development of novel antiviral medications, leveraging its pyrrole core .
Antifungal Applications: The biological activity spectrum of pyrrolopyrazine derivatives extends to antifungal properties. This suggests that N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide could be a precursor in synthesizing antifungal agents .
Antioxidant Development: Pyrrole derivatives are known for their antioxidant capabilities. The structural features of N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide could be harnessed to create antioxidants with potential applications in various health-related fields .
Antitumor Agents: The pyrrole structure is associated with antitumor activity. Investigating the applications of N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide in oncology could contribute to the discovery of new cancer treatments .
Kinase Inhibition: Pyrrolopyrazine derivatives have been shown to inhibit kinase activity, which is crucial in regulating cellular processes. N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide could be studied for its potential as a kinase inhibitor, offering therapeutic avenues in diseases where kinase activity is dysregulated .
Future Directions
Due to the diversity of pyrrole analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that “N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide” and its derivatives could be potential candidates for future research and development in the field of medicinal chemistry.
properties
IUPAC Name |
N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-6-14(7-2)12(15)11-9(4)8(3)10(5)13-11/h13H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFUEJMWVBADGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(N1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379328 | |
| Record name | N,N-Diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide | |
CAS RN |
58803-92-2 | |
| Record name | N,N-Diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-chloro-4-[(4-heptylbenzoyl)oxy]-, 4-octylphenyl ester](/img/structure/B1622231.png)

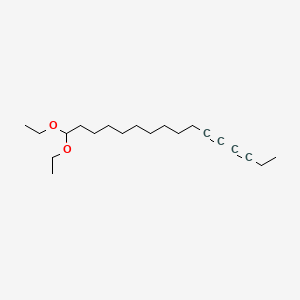
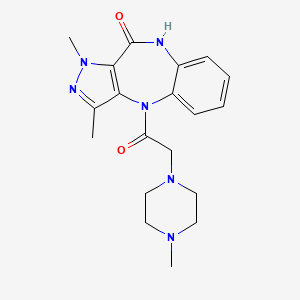
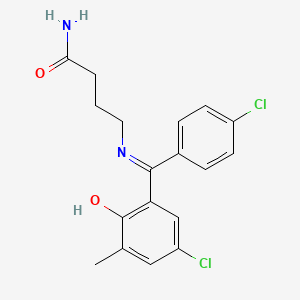
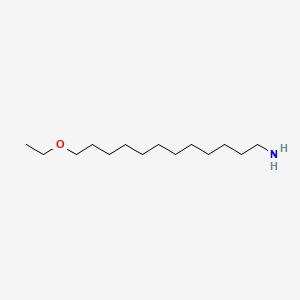
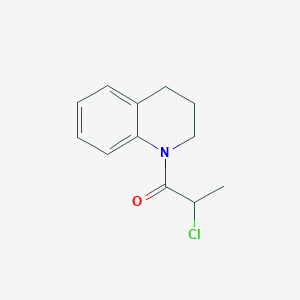
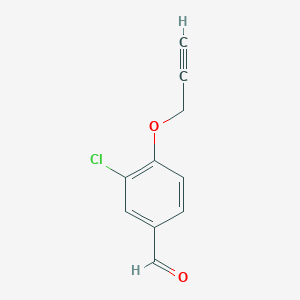

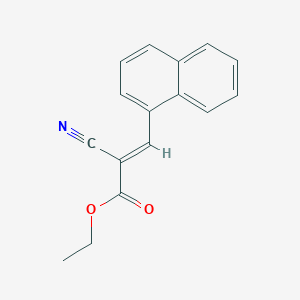
![6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B1622246.png)
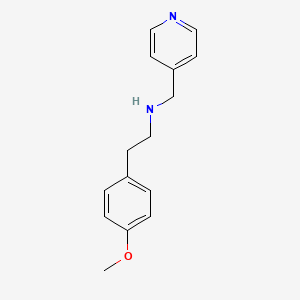
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B1622250.png)
